4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine
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Overview
Description
4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with biphenyl and fluorenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach is the Buchwald-Hartwig coupling reaction, which is used to form carbon-nitrogen bonds. The key intermediates, such as 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene, can be synthesized through Grignard reactions or direct arylation .
Industrial Production Methods
Industrial production of this compound would likely involve scalable and chromatography-free synthesis methods to ensure high yield and purity. The process would be optimized to minimize the use of hazardous reagents and reduce waste, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may bind to certain proteins or enzymes, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-amine, 3-(9,9-dimethyl-9H-fluoren-2-yl): Shares structural similarities but differs in the position of the fluorenyl group.
9,9-Dimethylfluorene: A simpler compound with a similar fluorenyl structure.
2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a fluorenyl group but with different substituents.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine is unique due to its combination of biphenyl and fluorenyl groups attached to a pyrimidine core. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C49H36N2 |
---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
4-[4-[3-(9,9-dimethylfluoren-4-yl)phenyl]phenyl]-2-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C49H36N2/c1-49(2)43-21-10-9-19-42(43)47-41(20-12-22-44(47)49)40-18-11-17-39(31-40)35-25-29-37(30-26-35)46-32-45(50-48(51-46)38-15-7-4-8-16-38)36-27-23-34(24-28-36)33-13-5-3-6-14-33/h3-32H,1-2H3 |
InChI Key |
HINLTBDDKHOAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C(C=CC=C31)C4=CC=CC(=C4)C5=CC=C(C=C5)C6=NC(=NC(=C6)C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=CC=C9)C |
Origin of Product |
United States |
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